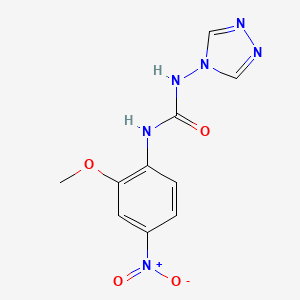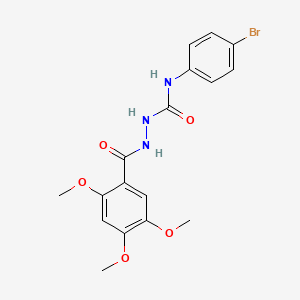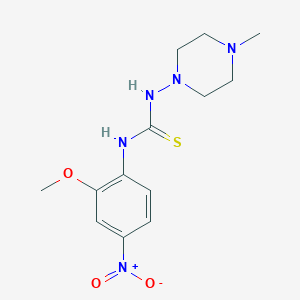![molecular formula C14H16N4O2S2 B4128744 4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4128744.png)
4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide
Descripción general
Descripción
4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide, also known as PEAQX, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist of AMPA receptors, which are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Aplicaciones Científicas De Investigación
4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide has been extensively studied for its potential use in treating neurological disorders such as Alzheimer's disease, epilepsy, and stroke. It has also been used in research related to memory formation and synaptic plasticity. 4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide has been shown to selectively block AMPA receptors, which are believed to play a key role in these processes.
Mecanismo De Acción
4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide works by selectively blocking the AMPA receptors, which are responsible for the majority of fast excitatory synaptic transmission in the central nervous system. By blocking these receptors, 4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide can reduce the excitability of neurons and prevent the excessive release of glutamate, which can cause neuronal damage.
Biochemical and Physiological Effects:
4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce epileptic seizures in animal models, improve cognitive function in Alzheimer's disease models, and reduce neuronal damage in stroke models. 4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide has also been shown to have a neuroprotective effect, which may be useful in treating a range of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide has several advantages for use in lab experiments. It is a highly selective AMPA receptor antagonist, which makes it useful for studying the role of AMPA receptors in various processes. 4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide is also relatively easy to synthesize, which makes it more accessible for researchers. However, there are some limitations to the use of 4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide. It has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, 4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide is not selective for all types of AMPA receptors, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research related to 4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide. One area of interest is the development of more selective AMPA receptor antagonists that can target specific subtypes of AMPA receptors. Another area of research is the use of 4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the potential use of 4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, 4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide is a chemical compound that has significant potential for use in scientific research related to neurological disorders and memory formation. Its selective antagonism of AMPA receptors makes it a valuable tool for studying the role of these receptors in various processes. While there are some limitations to its use, ongoing research into 4-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide and related compounds holds promise for the development of new treatments for neurological disorders.
Propiedades
IUPAC Name |
1-(1-pyridin-4-ylethyl)-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-10(11-6-8-16-9-7-11)17-14(21)18-12-2-4-13(5-3-12)22(15,19)20/h2-10H,1H3,(H2,15,19,20)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLIGOJSKXJCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128664.png)
![2-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4128672.png)
![1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4128693.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4128698.png)

![methyl 4-ethyl-5-methyl-2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4128705.png)
![ethyl 2-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4128710.png)
![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B4128716.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea](/img/structure/B4128719.png)

![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4128733.png)


![4-[(4-chlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4128752.png)